Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate
Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0756613
InChI:
InChI=1S/C17H17ClN2O5/c1-2-25-17(22)15-12-6-4-3-5-7-19(12)13-9-11(18)14(20(23)24)8-10(13)16(15)21/h8-9H,2-7H2,1H3
SMILES:
CCOC(=O)C1=C2CCCCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl
Molecular Formula:
C17H17ClN2O5
Molecular Weight:
364.8 g/mol
Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate
CAS No.:
Cat. No.: VC0756613
Molecular Formula: C17H17ClN2O5
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClN2O5 |
|---|---|
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | ethyl 2-chloro-3-nitro-5-oxo-8,9,10,11-tetrahydro-7H-azepino[1,2-a]quinoline-6-carboxylate |
| Standard InChI | InChI=1S/C17H17ClN2O5/c1-2-25-17(22)15-12-6-4-3-5-7-19(12)13-9-11(18)14(20(23)24)8-10(13)16(15)21/h8-9H,2-7H2,1H3 |
| Standard InChI Key | YSUBDCZSEDUAAG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2CCCCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C1=C2CCCCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl |
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